(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
The compound "(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone" features a complex bicyclic framework comprising a pyrazolo[1,5-a]pyrazine ring fused with a cyclopentane moiety. The 2-fluorophenyl group is attached via a methanone linker, contributing to its unique electronic and steric properties. Structural elucidation of analogous compounds typically employs advanced spectroscopic techniques, including UV, $ ^1H $-NMR, and $ ^{13}C $-NMR, as demonstrated in studies on related heterocycles .
Properties
IUPAC Name |
(2-fluorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-6-2-1-4-11(13)16(21)19-8-9-20-15(10-19)12-5-3-7-14(12)18-20/h1-2,4,6H,3,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKNQBFVVFTZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₆H₁₆FN₃O
- Molecular Weight : 285.32 g/mol
- CAS Number : 2034603-64-8
The compound features a fluorophenyl moiety and a cyclopenta[3,4]pyrazolo structure, which suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit notable antitumor properties. For instance:
- Mechanism of Action : The antitumor activity is often linked to the inhibition of tubulin polymerization. This disruption affects cancer cell proliferation by preventing proper mitotic spindle formation during cell division .
- Research Findings : In vitro studies have shown that derivatives of pyrazolo compounds can achieve significant growth inhibition across various cancer cell lines. For example, some derivatives displayed growth inhibition percentages of up to 43.9% across 56 different cell lines .
Antiviral Activity
The compound's structural characteristics also suggest potential antiviral properties:
- Testing Results : Compounds in the same chemical class have been tested for antiviral activity against various viral strains. Subtle modifications in the phenyl moiety were found to enhance biological properties towards specific viral targets .
Cytotoxicity Studies
Cytotoxicity assays conducted on several cancer cell lines have yielded promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6s | RFX 393 | 11.70 |
| 6t | RFX 393 | 19.92 |
These values indicate that both compounds exhibit significant cytotoxic effects compared to control treatments .
Study on Pyrazolo Derivatives
In a study focusing on pyrazolo derivatives similar to our compound of interest, researchers synthesized various analogs and evaluated their biological activities:
- Cell Proliferation Assays : The newly synthesized compounds were evaluated against multiple cancer cell lines (A549, HT-29, MKN-45). Results indicated varying degrees of cytotoxicity with some compounds achieving IC50 values as low as 45 nM in certain cell lines .
Mechanistic Insights
Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis and halt the cell cycle at the G0–G1 phase. This was evidenced by increased populations of treated cells in this phase compared to controls .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate its potential as a lead compound for drug development. Research has shown that similar compounds can act as inhibitors for various biological targets. For instance:
- Hypoxia Inducible Factor 2α (HIF-2α) Inhibition : Compounds with similar structures have been identified as inhibitors of HIF-2α, which plays a crucial role in cancer progression and response to hypoxia. Inhibition of this factor can be beneficial in treating cancers associated with hypoxic environments .
Anticancer Activity
Research into related tetrahydro derivatives suggests that they may exhibit anticancer properties by modulating pathways involved in tumor growth and survival. The ability of such compounds to interact with cellular machinery makes them candidates for further investigation in cancer therapeutics.
Neuropharmacology
The complex bicyclic structure may also suggest applications in neuropharmacology. Compounds that interact with neurotransmitter systems or have neuroprotective properties are of great interest in developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Hypothetical Elemental Analysis Comparison
| Compound | Formula | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₇FN₃O | 65.70* | 4.89* | 12.08* |
| 4n () | C₁₉H₁₅F₃N₆O₂ | 54.61 | 3.58 | 19.96 |
| Zygocaperoside () | Not Provided | — | — | — |
*Theoretical values based on molecular formula.
Methodological Considerations
Structural comparisons rely on techniques outlined in and :
- UV Spectroscopy : Identifies conjugated systems; e.g., pyrazolo-pyrazine absorbs at ~250–300 nm .
- NMR Spectroscopy : Critical for resolving complex bicyclic frameworks and substituent effects .
- Regioselective Synthesis : As demonstrated in , reaction conditions (e.g., aldehyde derivatives) dictate regiochemistry in pyrazolo-pyrimidine systems, a principle applicable to pyrazolo-pyrazines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
